molecular formula C19H15BrN4 B1240596 6-bromo-N-(2-methylphenyl)-2-pyridin-4-yl-3-imidazo[1,2-a]pyridinamine

6-bromo-N-(2-methylphenyl)-2-pyridin-4-yl-3-imidazo[1,2-a]pyridinamine

Cat. No. B1240596
M. Wt: 379.3 g/mol
InChI Key: VVXKMWZZOODTGL-UHFFFAOYSA-N
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Description

6-bromo-N-(2-methylphenyl)-2-pyridin-4-yl-3-imidazo[1,2-a]pyridinamine is an imidazopyridine.

Scientific Research Applications

Corrosion Inhibition

  • Imidazo[1,2-a]pyridine derivatives, including those similar to the specified compound, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These compounds showed high inhibition performance, behaving as mixed-type inhibitors, as supported by density functional theory (DFT) and molecular dynamic simulation (MD) (Saady et al., 2021).

Synthesis and Rearrangement

  • Studies have been conducted on the synthesis of various imidazo[1,2-a]pyridines and their rearrangements. These compounds, upon reacting with triethylamine, can give rise to imidazo[1,2-a]pyridines and indoles, demonstrating the versatility and reactivity of this class of compounds (Khalafy et al., 2002).

Antitubercular Activity

  • Certain derivatives of imidazo[1,2-a]pyridine have been synthesized and tested for their antitubercular activity. It was found that specific substituents on these compounds showed good activity against Mycobacterium smegmatis, highlighting their potential in developing antitubercular agents (Abhale et al., 2016).

Antiprotozoal Agents

  • Imidazo[1,2-a]pyridines, including variants similar to the specified compound, have been synthesized and evaluated as antiprotozoal agents. These compounds demonstrated strong DNA affinities and showed significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential in treating protozoal infections (Ismail et al., 2004).

Anticancer Activity

  • Novel copper and zinc imidazo[1,2-a]pyridine complexes have been synthesized and tested for their anticancer activity. These complexes, particularly the copper ones, were active against various cancer cell lines, indicating their potential as anticancer agents (Dam et al., 2017).

Synthesis Techniques

  • Various novel methods for synthesizing imidazo[1,2-a]pyridine derivatives have been developed, including microwave irradiation and palladium-catalyzed cascade reactions. These techniques highlight the evolving methods in synthesizing these compounds efficiently (Biradar et al., 2009); (Zhang et al., 2016).

properties

Product Name

6-bromo-N-(2-methylphenyl)-2-pyridin-4-yl-3-imidazo[1,2-a]pyridinamine

Molecular Formula

C19H15BrN4

Molecular Weight

379.3 g/mol

IUPAC Name

6-bromo-N-(2-methylphenyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15BrN4/c1-13-4-2-3-5-16(13)22-19-18(14-8-10-21-11-9-14)23-17-7-6-15(20)12-24(17)19/h2-12,22H,1H3

InChI Key

VVXKMWZZOODTGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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